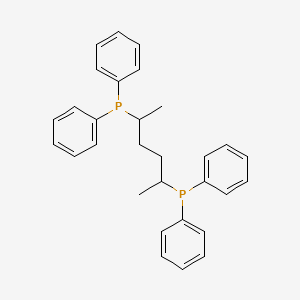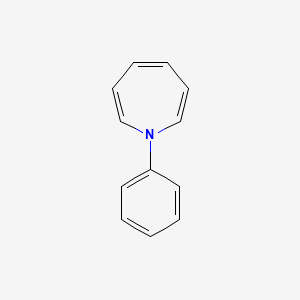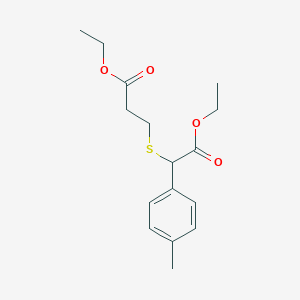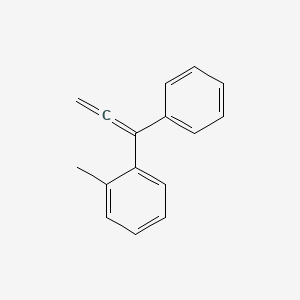
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a phenyl-propa-1,2-dienyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-phenyl-ethene: Similar structure but lacks the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-ethynyl)-benzene: Contains an ethynyl group instead of the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-propyl)-benzene: Saturated version of the compound with a propyl group.
Uniqueness
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature may influence the compound’s stability, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
420121-32-0 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3 |
Clé InChI |
XXNQZUUHBUOONH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)

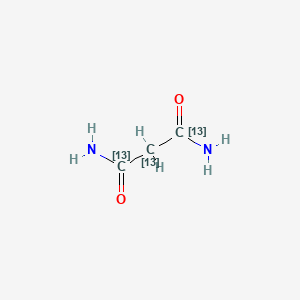

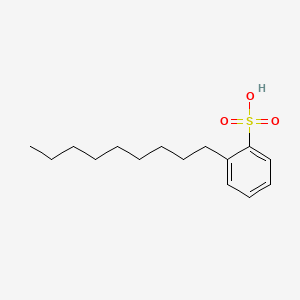
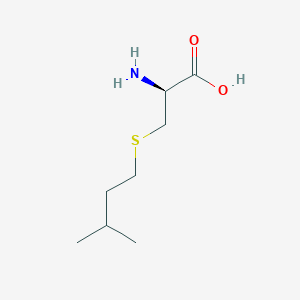



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
